

# evaluating the long-term effects of JS-11 treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: JS-11

Cat. No.: B1192974

[Get Quote](#)

## Unrelated Clinical Trials and Medical Conditions

Initial searches brought up information on the following:

- JS111 (AP-L1898): A Phase II clinical study is evaluating this capsule as a monotherapy for patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations. The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy at dose levels of 160 mg and 240 mg once daily to determine the recommended Phase II dose.[\[1\]](#)
- Toripalimab (JS001): A Phase III clinical trial is investigating this agent in combination with Lenvatinib for the treatment of advanced hepatocellular carcinoma (HCC).[\[2\]](#)
- Stevens-Johnson Syndrome (SJS): Several results detailed the long-term complications of this severe and rare skin reaction. These can include chronic skin problems, ocular issues, oral mucosal problems, depression, anxiety, and chronic pain.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- JAK Inhibitors: Information was found regarding the long-term safety and efficacy of Janus kinase (JAK) inhibitors, a class of drugs used to treat various inflammatory diseases. Long-term use appears generally safe, though it has only been available since 2011. Potential side effects include weight gain, an increased risk of infections like shingles, and concerns about the development of certain cancers.[\[6\]](#)

- PC111: A novel, non-immunosuppressive drug that targets soluble Fas Ligand (sFasL) to prevent keratinocyte apoptosis. It has shown potential in preclinical models for treating pemphigus vulgaris, Stevens-Johnson syndrome, and Toxic Epidermal Necrolysis by preventing blister formation and ocular damage.[\[7\]](#)

Due to the absence of specific information identifying "**JS-11**" as a distinct treatment, a comparison guide with experimental data and detailed protocols as requested cannot be generated. Further clarification on the nature of "**JS-11**" is required to proceed with a meaningful analysis.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. trial.medpath.com [trial.medpath.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Long-term Physical and Psychological Outcomes of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dunnsheehan.com [dunnsheehan.com]
- 5. Stevens-Johnson syndrome: Causes, symptoms and treatment | Providence [blog.providence.org]
- 6. youtube.com [youtube.com]
- 7. dermatologytimes.com [dermatologytimes.com]
- To cite this document: BenchChem. [evaluating the long-term effects of JS-11 treatment]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1192974#evaluating-the-long-term-effects-of-js-11-treatment\]](https://www.benchchem.com/product/b1192974#evaluating-the-long-term-effects-of-js-11-treatment)

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)